1-Cyclopropylbut-3-yn-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropylbut-3-yn-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-2-3-7(8)6-4-5-6/h1,6-8H,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGKDAXGWRRUHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C1CC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Mechanisms of 1 Cyclopropylbut 3 Yn 1 Ol
Reactivity of the Hydroxyl Functional Group
The secondary hydroxyl group is a key site for synthetic manipulation, enabling oxidation to a carbonyl group or substitution to introduce new functionalities.
The secondary alcohol of 1-cyclopropylbut-3-yn-1-ol can be oxidized to its corresponding carbonyl derivative, 1-cyclopropylbut-3-yn-1-one. This transformation is a common and crucial step in synthetic pathways. A variety of modern, mild, and selective oxidation methods are available for propargylic alcohols, which avoid the harsh conditions and toxic byproducts of older reagents like chromium trioxide. researchgate.netgoogle.com
Catalytic systems are often preferred for their efficiency and environmental compatibility. One effective method involves using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in conjunction with a co-oxidant. For instance, a system of TEMPO and calcium hypochlorite (B82951) (Ca(OCl)₂) can efficiently oxidize propargylic alcohols to the corresponding ketones at room temperature with high yields. rsc.org Another mild approach utilizes a copper(I) iodide/TEMPO catalyst system with 4-dimethylaminopyridine (B28879) (DMAP) in acetonitrile, using molecular oxygen as the terminal oxidant. d-nb.info Biocatalytic methods, such as using a peroxygenase enzyme, also offer a green alternative for this oxidation. acs.org
Table 1: Selected Reagents for the Oxidation of this compound
| Reagent/Catalyst System | Product | Conditions | Reference |
|---|---|---|---|
| TEMPO, Ca(OCl)₂ | 1-Cyclopropylbut-3-yn-1-one | Room Temperature | rsc.org |
| CuI, TEMPO, DMAP, O₂ | 1-Cyclopropylbut-3-yn-1-one | Room Temperature, CH₃CN | d-nb.info |
| MnO₂ | 1-Cyclopropylbut-3-yn-1-one | Varies (e.g., CH₂Cl₂) | google.com |
| Peroxygenase (e.g., rAaeUPO), H₂O₂ | 1-Cyclopropylbut-3-yn-1-one | Aqueous buffer, 30°C | acs.org |
The hydroxyl group is a poor leaving group, but it can be converted into other functional groups through substitution reactions. This typically requires an initial activation step to transform the -OH into a better leaving group, such as a halide or a sulfonate ester. However, direct substitution under acidic conditions is also possible. sioc-journal.cn
A particularly versatile and widely used method for functional group interconversion with clean inversion of stereochemistry is the Mitsunobu reaction. wikipedia.orgorganic-chemistry.org This reaction uses triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol. wikipedia.org The activated alcohol can then be displaced by a wide range of nucleophiles. For example, using an acid like benzoic acid as the nucleophile results in an ester. Using nitrogen nucleophiles such as phthalimide (B116566) or an azide (B81097) allows for the introduction of a protected or precursor amine group. organic-chemistry.orglibretexts.org This makes the Mitsunobu reaction a powerful tool for inverting the stereocenter of a secondary alcohol or for introducing diverse functionalities. wikipedia.orglibretexts.org
Table 2: Functional Group Interconversions via Mitsunobu Reaction
| Nucleophile | Reagents | Intermediate/Product | Reference |
|---|---|---|---|
| Benzoic Acid | PPh₃, DEAD | Benzoate Ester | wikipedia.org |
| Phthalimide | PPh₃, DIAD | N-Propargylphthalimide | organic-chemistry.orglibretexts.org |
| Hydrazoic Acid (HN₃) | PPh₃, DEAD | Propargyl Azide | organic-chemistry.org |
Oxidation Reactions Leading to Carbonyl Derivatives
Reactions of the Terminal Alkyne Moiety
The carbon-carbon triple bond is a hub of reactivity, readily undergoing reduction to either an alkene or alkane, and participating in powerful carbon-carbon bond-forming coupling reactions.
The terminal alkyne of this compound can be selectively reduced. Semi-hydrogenation to the corresponding (Z)-alkene, (Z)-1-cyclopropylbut-3-en-1-ol, is classically achieved using Lindlar's catalyst (Pd/CaCO₃ poisoned with lead acetate (B1210297) and quinoline). researchgate.netiitk.ac.in The poisoned nature of the catalyst prevents over-reduction to the alkane. iitk.ac.in
Conversely, reduction with lithium aluminum hydride (LAH) in a solvent like tetrahydrofuran (B95107) (THF) typically yields the (E)-alkene, (E)-1-cyclopropylbut-3-en-1-ol, via an anti-addition of hydride. researchgate.net For complete saturation to the corresponding alkane, 1-cyclopropylbutan-1-ol, catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere is employed. nih.gov
Table 3: Reduction Products of the Alkyne Moiety
| Reagent/Catalyst | Product | Stereochemistry | Reference |
|---|---|---|---|
| H₂, Lindlar's Catalyst | (Z)-1-Cyclopropylbut-3-en-1-ol | Z (cis) | researchgate.netiitk.ac.in |
| LiAlH₄ | (E)-1-Cyclopropylbut-3-en-1-ol | E (trans) | researchgate.net |
| H₂, Pd/C or PtO₂ | 1-Cyclopropylbutan-1-ol | N/A | nih.gov |
The terminal proton of the alkyne is acidic and can be removed to form a metal acetylide, which is a potent nucleophile in coupling reactions. The Sonogashira coupling is a paramount example, involving the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org This reaction, typically co-catalyzed by a copper(I) salt, is a powerful method for forming C(sp)-C(sp²) bonds and constructing extended conjugated systems. sioc-journal.cnbeilstein-journals.org Reacting this compound with an aryl halide (e.g., iodobenzene) under Sonogashira conditions would yield a 1,4-disubstituted but-3-yn-1-ol derivative, significantly extending the π-system.
Under certain conditions, particularly with electron-deficient halides, the initial Sonogashira coupling product can undergo an in-situ isomerization to form a conjugated enone, a process known as a coupling-isomerization reaction (CIR). thieme-connect.com This provides a direct route to highly functionalized conjugated systems from propargyl alcohols.
Reduction Transformations of the Triple Bond
Cyclopropane (B1198618) Ring Reactivity and Transformations
The three-membered cyclopropane ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under various conditions, thereby serving as a valuable three-carbon building block. uni-regensburg.de The ring in this compound is activated by the adjacent carbinol group, which can stabilize a developing positive charge or a radical center.
Lewis acid-catalyzed ring-opening is a common transformation for cyclopropyl (B3062369) carbinol systems. uni-regensburg.dethieme-connect.com Treatment with a Lewis acid like bismuth triflate (Bi(OTf)₃) or indium chloride (InCl₃) can promote the departure of the hydroxyl group to form a cyclopropylcarbinyl cation. thieme-connect.comsci-hub.se This cation is in equilibrium with the homoallylic cation, which results from the cleavage of a distal cyclopropane bond. Trapping of this cation by a nucleophile leads to a 1,3-difunctionalized product. acs.orgnih.gov
Alternatively, radical-mediated pathways can induce ring-opening. The generation of a radical at the carbinol carbon (for instance, via hydrogen abstraction) would form a cyclopropylcarbinyl radical. This radical undergoes extremely rapid, often irreversible, ring-opening to form a more stable homoallylic radical. researchgate.netacs.org This ring-opening is so fast that cyclopropylcarbinyl systems are often used as "radical clocks" to probe for the existence of radical intermediates in reaction mechanisms. researchgate.netnih.gov
Acid-Catalyzed Ring-Opening Reactions
The presence of a cyclopropyl group adjacent to a carbinol introduces significant ring strain, making this compound susceptible to acid-catalyzed ring-opening reactions. Under acidic conditions, the hydroxyl group is protonated, forming a good leaving group (water). The subsequent departure of water generates a cyclopropylcarbinyl cation. This cation is highly unstable and readily undergoes ring-opening to relieve the strain of the three-membered ring. beilstein-journals.orgnih.gov
The regioselectivity of the ring-opening is influenced by the substituents on the cyclopropane ring. In the case of this compound, the cleavage of the internal C-C bond of the cyclopropane ring is favored, leading to the formation of a homoallylic cation. This intermediate can then be trapped by a nucleophile present in the reaction medium. For instance, in the presence of an alcohol, an ether can be formed. ntu.edu.sguoguelph.ca
The mechanism often proceeds in an SN1-like manner, where the formation of the carbocation is the rate-determining step. beilstein-journals.org However, depending on the reaction conditions and the structure of the substrate, an SN2-like mechanism with backside attack by a nucleophile on the protonated epoxide can also occur. libretexts.orgkhanacademy.org
Metal-Catalyzed Ring-Opening Reactions (e.g., Au(III)-catalyzed)
Gold catalysts, particularly Au(III) salts, have proven to be highly effective in promoting the ring-opening of cyclopropyl alkynyl alcohols like this compound. rsc.org The reaction typically proceeds through the activation of the alkyne moiety by the gold catalyst. This activation facilitates the intramolecular attack of the hydroxyl group or an external nucleophile, leading to the cleavage of the cyclopropane ring. beilstein-journals.orgd-nb.info
In a notable example, the Au(III)-catalyzed reaction of 1-cyclopropyl-2-yn-1-ols with various nucleophiles provides a highly efficient route to (Z)-conjugated enynes with excellent yield and high regio- and stereoselectivity. rsc.org The proposed mechanism involves the coordination of the Au(III) catalyst to the alkyne, which triggers the ring-opening of the cyclopropyl group and subsequent reaction with a nucleophile.
Gold(I) catalysts can also trigger complex reactions of substituted 1,n-enynes by stabilizing key reactive cationic intermediates, which can be described as cyclopropyl gold(I) carbenes. acs.org These intermediates can react with a variety of nucleophiles either inter- or intramolecularly. acs.org
The choice of the metal catalyst and the ligands can influence the reaction pathway and the final product. For example, while gold catalysts often lead to ring-opening, other transition metals might favor different transformations.
Radical-Mediated Cyclopropane Cleavage Processes
The cyclopropylcarbinyl system is a well-known radical clock, and the cleavage of the cyclopropane ring can also be initiated by radical species. ucl.ac.uk In the context of this compound, a radical can be generated at a position that facilitates the opening of the strained ring. For instance, the addition of a radical to the alkyne moiety would generate a vinyl radical adjacent to the cyclopropane ring. This intermediate can then undergo rapid ring-opening. nih.gov
The regioselectivity of the radical-mediated ring-opening is often governed by the stability of the resulting radical. Cleavage will typically occur to form the more stable radical. ucl.ac.uknih.gov Studies on similar cyclopropyl alkyne systems have shown that under radical conditions, ring opening occurs regioselectively. nih.gov The use of radical initiators like AIBN in the presence of a radical scavenger such as tris(trimethylsilyl)silane (B43935) can be employed to study these processes. nih.gov
The table below summarizes the different outcomes of radical vs. cationic ring-opening for substituted cyclopropyl alkynes, which provides insight into the potential reactivity of this compound under similar conditions. nih.gov
| Starting Alkyne | Reaction Conditions | Major Ring-Opened Product(s) |
| (trans-2-phenylcyclopropyl)ethyne | Radical (AIBN, TTMSS) | Products from ring opening towards the phenyl substituent |
| (trans-2-phenylcyclopropyl)ethyne | Cationic (aq. H₂SO₄) | Products from ring opening towards the phenyl substituent |
| (trans,trans-2-methoxy-3-phenylcyclopropyl)ethyne | Radical (AIBN, TTMSS) | Products from regioselective ring opening towards the phenyl substituent |
| (trans,trans-2-methoxy-3-phenylcyclopropyl)ethyne | Cationic (aq. H₂SO₄) | Products from selective ring opening towards the methoxy (B1213986) substituent |
Rearrangement Pathways Involving the Cyclopropyl Moiety
The high ring strain of the cyclopropyl group in this compound makes it prone to various rearrangement reactions, often catalyzed by acids or transition metals. These rearrangements can lead to the formation of diverse and complex molecular architectures. A common pathway involves the expansion of the cyclopropane ring to form a cyclobutene (B1205218) derivative. beilstein-journals.org
Gold-catalyzed reactions, in particular, have been shown to promote novel rearrangements. For example, gold-catalyzed cycloisomerization of related cyclopropyl alkynyl acetates can lead to the formation of five-, six-, and seven-membered carbocycles. beilstein-journals.org The reaction pathway is often dictated by the specific catalyst and the presence of nucleophiles. In the absence of a nucleophile, skeletal rearrangements can dominate. acs.org
Another potential rearrangement is the cyclopropylcarbinyl-homoallenyl rearrangement. While not specifically detailed for this compound in the provided context, this type of rearrangement is a known pathway for cyclopropylcarbinyl systems.
C-X Bond Formation Strategies Utilizing this compound as a Pro-electrophile
The reactivity of the hydroxyl group in this compound allows it to function as a pro-electrophile, enabling the formation of new carbon-heteroatom (C-X) bonds. Under acidic conditions or in the presence of a Lewis acid, the hydroxyl group can be activated to become a good leaving group. ntu.edu.sg The resulting carbocationic intermediate is then susceptible to attack by a variety of nucleophiles (X), leading to the formation of a C-X bond.
This strategy has been employed to synthesize a range of functionalized molecules. For instance, Brønsted acid-catalyzed alkoxylation of 1-cyclopropylprop-2-yn-1-ols with alcohols leads to the formation of tri- and tetrasubstituted conjugated enynes, demonstrating a C-O bond formation strategy. ntu.edu.sg
The general principle involves the in-situ generation of an electrophilic species from the alcohol, which is then trapped by a nucleophile. This approach avoids the need to pre-functionalize the alcohol into a more reactive electrophile, such as an alkyl halide. The versatility of this method allows for the formation of bonds with various heteroatoms, including oxygen, nitrogen, and potentially others, depending on the choice of nucleophile and catalyst. ntu.edu.sgdiva-portal.org
Stereochemistry and Stereoselective Synthesis Involving 1 Cyclopropylbut 3 Yn 1 Ol
Chiral Properties and Isomeric Forms of 1-Cyclopropylbut-3-yn-1-ol
Isomers are molecules that share the same molecular formula but have different arrangements of atoms. ebsco.com They are broadly classified into structural isomers and stereoisomers. ebsco.comsolubilityofthings.com Structural isomers have different connectivity, while stereoisomers have the same connectivity but differ in the spatial arrangement of their atoms. ebsco.comsolubilityofthings.com
This compound, with the molecular formula C7H10O, possesses a chiral center. uni.lu The carbon atom bonded to the hydroxyl (-OH) group is attached to four different substituents: a hydrogen atom, a cyclopropyl (B3062369) group, an ethynyl (B1212043) group (-C≡CH), and a hydroxyl group. uni.ludocbrown.info This asymmetry means the molecule is chiral and can exist as a pair of non-superimposable mirror images called enantiomers. researchgate.netdocbrown.info These enantiomers are designated as (R)-1-Cyclopropylbut-3-yn-1-ol and (S)-1-Cyclopropylbut-3-yn-1-ol.
| Property | Description |
|---|---|
| Molecular Formula | C7H10O uni.lu |
| Chiral Center | The carbon atom at position 1 (C1), bonded to the hydroxyl group. docbrown.info |
| Isomeric Forms | Exists as two enantiomers: (R) and (S) forms. researchgate.net |
| Stereoisomer Type | Enantiomers (non-superimposable mirror images). researchgate.net |
| Physical Properties | Enantiomers have identical physical properties (e.g., boiling point, solubility) but rotate plane-polarized light in opposite directions. researchgate.net |
Enantioselective Synthetic Approaches to Chiral this compound Derivatives
Enantioselective synthesis, also known as asymmetric synthesis, is the process of preferentially forming one enantiomer of a chiral product over the other. researchgate.net Achieving high enantioselectivity is crucial in many applications, particularly in pharmaceuticals, where different enantiomers can have vastly different biological activities. Several strategies have been developed for the enantioselective synthesis of chiral molecules, including chiral alcohols and their derivatives. uva.eschemrxiv.org
While specific documented enantioselective syntheses for this compound are not prevalent in the provided results, methods applied to analogous structures provide a clear blueprint for how its chiral derivatives can be obtained. A notable example is the enantioselective alkynylation of isatins, which has been used to produce chiral 3-hydroxy-3-alkynyl-2-oxindole derivatives with high enantiomeric excess. uva.es One such derivative, 3-(cyclopropylethynyl)-3-hydroxy-1,5-dimethylindolin-2-one, is structurally similar to this compound and demonstrates the feasibility of using chiral catalysts for the asymmetric addition of a cyclopropylacetylene (B33242) nucleophile to a carbonyl group. uva.es
Common approaches that could be adapted for the synthesis of enantiomerically enriched this compound include:
Asymmetric Alkynylation: Using a chiral catalyst or ligand to guide the addition of a cyclopropylacetylene unit to an aldehyde. uva.es
Chiral Reducing Agents: The enantioselective reduction of the corresponding ketone, cyclopropyl prop-2-yn-1-yl ketone, using chiral reducing agents.
Kinetic Resolution: Selectively reacting one enantiomer from a racemic mixture of this compound, leaving the other enantiomer unreacted and thus enriched.
| Method | Description | Potential Application |
|---|---|---|
| Catalytic Asymmetric Alkynylation | Addition of a terminal alkyne to a carbonyl compound in the presence of a chiral catalyst (e.g., based on chiral perhydro-1,3-benzoxazines) to generate a chiral propargyl alcohol. uva.esorganic-chemistry.org | Reaction of cyclopropylacetylene with an appropriate aldehyde using a chiral catalyst to yield enantiomerically enriched this compound. |
| Asymmetric Hydrogenation | Use of a chiral catalyst (e.g., Iridium-based) to hydrogenate a prochiral substrate, yielding a chiral product with high enantioselectivity. rsc.org | Reduction of a ketone precursor using a chiral hydrogenation catalyst. |
| Chiral Auxiliary-Mediated Synthesis | A chiral auxiliary is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, after which it is removed. researchgate.net | An achiral precursor could be attached to a chiral auxiliary to control the stereoselective formation of the alcohol, followed by removal of the auxiliary. |
Diastereoselective Transformations and Control of Relative Stereochemistry
When a molecule that is already chiral, such as (R)- or (S)-1-Cyclopropylbut-3-yn-1-ol, undergoes a reaction that creates a new stereocenter, the resulting products are diastereomers. youtube.com Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties. A diastereoselective reaction is one that yields a predominance of one diastereomer over others. youtube.cominflibnet.ac.in
Control over relative stereochemistry is a cornerstone of complex molecule synthesis. For derivatives of this compound, diastereoselectivity can be achieved through several mechanisms:
Substrate Control: The existing chiral center in the this compound derivative can direct the approach of a reagent to one face of the molecule over the other, leading to the preferential formation of one diastereomer.
Reagent Control: Using a chiral reagent that selectively reacts with the substrate to form one diastereomer.
Catalyst Control: Employing a chiral catalyst that creates a chiral environment around the substrate, favoring the transition state that leads to a specific diastereomer.
For instance, the diastereoselective carbocupration of cyclopropene (B1174273) derivatives, followed by trapping with an electrophile, has been shown to produce tetrasubstituted cyclopropanol (B106826) derivatives with high diastereomeric ratios. beilstein-journals.org This demonstrates how the stereochemistry of a starting material can be used to control the formation of new stereocenters in a predictable manner.
Impact of Stereochemistry on Reaction Pathways and Outcomes
The stereochemistry of a reactant can fundamentally dictate the outcome of a chemical reaction. inflibnet.ac.inslideshare.net This principle is categorized into two main types of processes: stereoselective and stereospecific reactions.
Stereoselective reactions produce a predominance of a single stereoisomer from a reactant that has the potential to form multiple stereoisomers. inflibnet.ac.inslideshare.net
Stereospecific reactions are those in which different stereoisomers of the starting material react to give different stereoisomers of the product. inflibnet.ac.inslideshare.net A stereospecific reaction is inherently stereoselective, but the reverse is not always true. inflibnet.ac.in
In the context of this compound, the (R) or (S) configuration of the chiral center will influence the energy of the transition states in subsequent reactions. When reacting with other chiral or prochiral molecules, the different spatial arrangements of the enantiomers lead to diastereomeric transition states, which have different energies. The reaction pathway with the lower energy transition state will be favored, resulting in a stereoselective outcome. For example, in an acid-catalyzed reaction, the protonation and subsequent rearrangement or cyclization could be highly dependent on the initial stereochemistry of the alcohol, leading to different products or product ratios from the (R) and (S) enantiomers. ntu.edu.sg The specific stereochemistry can affect intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the alkyne's pi-system, which can influence the molecule's conformation and reactivity. acs.org
Spectroscopic Analysis and Structure Elucidation Methodologies for 1 Cyclopropylbut 3 Yn 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical method for determining the carbon-hydrogen framework of an organic molecule. fiveable.me For 1-cyclopropylbut-3-yn-1-ol, both ¹H and ¹³C NMR spectroscopy offer detailed insights into its precise structure.
The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton environment. The protons of the cyclopropyl (B3062369) group would appear in the upfield region, typically between 0 and 1 ppm, due to their shielded nature. The methine proton on the carbon bearing the hydroxyl group would likely appear as a multiplet, its chemical shift influenced by the adjacent electron-withdrawing hydroxyl group and the cyclopropyl ring. The methylene (B1212753) protons adjacent to the alkyne and the chiral center would also show distinct signals, likely split by each other and the methine proton. The terminal alkyne proton is characteristically found as a singlet or a narrow triplet in a specific region of the spectrum. The hydroxyl proton often appears as a broad singlet, and its chemical shift can vary depending on the concentration and solvent. libretexts.org
The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule. The carbons of the cyclopropyl ring would resonate at high field. The carbon attached to the hydroxyl group would be deshielded and appear at a lower field. The two sp-hybridized carbons of the alkyne would have characteristic chemical shifts, with the terminal alkyne carbon appearing at a slightly higher field than the internal one.
¹H NMR Spectral Data (Predicted)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Cyclopropyl CH₂ | 0.2-0.6 | m | |
| Cyclopropyl CH | 0.8-1.2 | m | |
| CH₂ (adjacent to alkyne) | 2.4-2.6 | d | |
| CH (adjacent to OH) | 3.8-4.2 | t | |
| Alkyne CH | 2.0-2.2 | t | |
| OH | 1.5-4.0 | br s |
¹³C NMR Spectral Data (Predicted)
| Carbon | Chemical Shift (δ, ppm) |
| Cyclopropyl CH₂ | 5-15 |
| Cyclopropyl CH | 15-25 |
| CH₂ (adjacent to alkyne) | 25-35 |
| CH (adjacent to OH) | 60-70 |
| Alkyne C (terminal) | 70-80 |
| Alkyne C (internal) | 80-90 |
A technique known as "shaking with D₂O" can be used to definitively identify the -OH proton peak. Upon adding a few drops of deuterium (B1214612) oxide to the NMR sample, the labile hydroxyl proton exchanges with deuterium, causing its peak to disappear from the ¹H NMR spectrum. libretexts.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule. numberanalytics.com The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of the hydroxyl (-OH), terminal alkyne (C≡C-H), and C-O single bonds.
The most prominent feature in the IR spectrum would be a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol. libretexts.orgnumberanalytics.com The broadness of this peak is a result of intermolecular hydrogen bonding. libretexts.org
Another key feature would be a sharp, weak to medium absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration of the terminal alkyne. libretexts.org The C≡C triple bond stretch itself would appear as a weak absorption in the 2100-2140 cm⁻¹ region. numberanalytics.com The presence of both of these bands is a strong indicator of a terminal alkyne.
Additionally, a strong C-O stretching vibration would be observed in the fingerprint region, typically between 1000 and 1200 cm⁻¹. libretexts.org The C-H stretching vibrations of the cyclopropyl and methylene groups would be seen in the 2850-3000 cm⁻¹ range. numberanalytics.com
Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| Alcohol (-OH) | O-H Stretch | 3200-3600 | Strong, Broad |
| Terminal Alkyne (≡C-H) | ≡C-H Stretch | ~3300 | Sharp, Weak-Medium |
| Alkyne (C≡C) | C≡C Stretch | 2100-2140 | Weak |
| Alcohol (C-O) | C-O Stretch | 1000-1200 | Strong |
| Alkane (C-H) | C-H Stretch | 2850-3000 | Medium-Strong |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its molecular formula and structure. fiveable.me For this compound (C₇H₁₀O), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) of 110.07. uni.lu However, the molecular ion peak for alcohols can sometimes be weak or absent. libretexts.org
The fragmentation pattern in the mass spectrum provides valuable structural clues. Common fragmentation pathways for alcohols include the loss of a water molecule (H₂O), which would result in a peak at m/z 92 (M-18). libretexts.org Another typical fragmentation is alpha-cleavage, the breaking of the bond adjacent to the oxygen atom. In this case, cleavage could lead to the loss of a cyclopropyl radical, resulting in a fragment ion. The fragmentation of the butynyl chain can also lead to characteristic peaks.
Predicted collision cross-section values can also be calculated for different adducts of the molecule, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, which can aid in identification. uni.lu
Predicted Mass Spectrometry Fragments
| m/z | Proposed Fragment |
| 110 | [C₇H₁₀O]⁺ (Molecular Ion) |
| 92 | [C₇H₈]⁺ (Loss of H₂O) |
| 69 | [C₄H₅O]⁺ (Loss of cyclopropyl radical) |
| 41 | [C₃H₅]⁺ (Cyclopropyl cation) |
Advanced Spectroscopic Techniques in Elucidating Complex Structures
For more complex molecules or for unambiguous assignment of all signals, advanced spectroscopic techniques can be employed. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools. A COSY spectrum would reveal proton-proton coupling relationships, helping to connect adjacent protons in the cyclopropyl ring and the butynyl chain. An HSQC spectrum correlates directly bonded protons and carbons, allowing for definitive assignment of the ¹H and ¹³C signals.
For molecules with similar functional groups, other techniques like Raman spectroscopy can provide complementary information to IR spectroscopy. researchgate.net In specific research contexts, techniques like X-ray crystallography could provide the absolute three-dimensional structure of the molecule if a suitable crystal can be obtained.
Computational and Theoretical Studies of 1 Cyclopropylbut 3 Yn 1 Ol
Electronic Structure Calculations for Reactivity and Stability Prediction
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule like 1-cyclopropylbut-3-yn-1-ol. Methods such as Density Functional Theory (DFT) are employed to model the electron distribution and predict reactivity.
Detailed analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. For this compound, the HOMO is expected to be localized primarily on the electron-rich carbon-carbon triple bond of the butynyl group. This region represents the most likely site for electrophilic attack. Conversely, the LUMO is anticipated to be distributed around the antibonding orbitals of the acetylenic C-H bond and the C-O bond of the alcohol, indicating these as potential sites for nucleophilic attack or electron acceptance.
The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. Theoretical calculations can precisely determine this gap, offering a quantitative measure of its stability relative to similar compounds.
Table 1: Predicted Electronic Properties of this compound (Note: The following data are hypothetical and illustrative of typical results from DFT calculations, as specific experimental or calculated values for this molecule are not readily available in the cited literature.)
| Property | Predicted Value/Description | Significance |
| HOMO Energy | -9.5 eV | Indicates ionization potential and susceptibility to electrophilic attack. |
| LUMO Energy | +1.2 eV | Indicates electron affinity and susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 10.7 eV | Reflects chemical reactivity and kinetic stability. |
| Dipole Moment | ~1.8 D | Quantifies the overall polarity of the molecule. |
| ESP Minimum | Around Oxygen atom | Indicates the most probable site for protonation or electrophilic interaction. |
| ESP Maximum | Around Hydroxyl H | Indicates the most probable site for nucleophilic interaction. |
Quantum Chemical Approaches to Reaction Kinetics and Mechanisms
Quantum chemical methods are invaluable for elucidating the detailed mechanisms and kinetics of reactions involving this compound. By mapping the potential energy surface (PES) for a given reaction, chemists can identify transition states, intermediates, and the associated energy barriers. libretexts.orgmuni.czresearchgate.netrsc.org
For instance, the addition of various reagents across the alkyne bond can be modeled. Calculations would reveal whether the reaction proceeds via a concerted mechanism or through stepwise intermediates. The calculated activation energies for different pathways allow for predictions of reaction rates and regioselectivity. A theoretical study on the abstraction reactions of heavy cyclopropenes with an alcohol, for example, utilized DFT to characterize the potential energy surfaces and determine the relative reactivity and activation barriers. nih.gov A similar approach could be applied to reactions of this compound, such as its oxidation or participation in coupling reactions.
Kinetic studies can also be performed computationally to determine theoretical rate constants. For example, in a study of a free radical reaction, kinetic parameters were derived that aligned with a specific homolytic, unimolecular mechanism by analyzing the reaction over a range of temperatures. rsc.org Such computational kinetic analyses for this compound could predict its behavior under various reaction conditions, aiding in the design of synthetic routes.
The role of the cyclopropyl (B3062369) group in influencing reaction mechanisms is of particular interest. Its strained nature can lead to unique reactivity, such as rearrangements where the ring opens. Computational studies can predict the feasibility and energetics of such pathways, providing insights that are critical for controlling reaction outcomes.
Conformational Analysis via Computational Modeling
The flexibility of this compound arises from the rotation around the single bonds connecting the cyclopropyl, hydroxyl, and butynyl groups. Computational modeling is a powerful tool for exploring the molecule's conformational landscape and identifying the most stable conformers. nih.gov
By systematically rotating the key dihedral angles and calculating the corresponding energy, a potential energy surface can be generated. This analysis typically reveals several low-energy conformers (local minima on the PES). The relative energies of these conformers determine their population at a given temperature, according to the Boltzmann distribution.
For this compound, a key conformational feature to investigate would be the potential for intramolecular hydrogen bonding between the hydroxyl group and the π-electrons of the alkyne. This interaction, if present, would significantly stabilize certain conformations. Studies on similar molecules, like 2-cyclopenten-1-ol, have shown that π-type hydrogen bonding can be the determining factor for the lowest energy conformation. nih.gov
Computational methods can provide precise geometric parameters (bond lengths, bond angles, dihedral angles) and relative energies for each stable conformer. This information is crucial for understanding the molecule's average structure in solution and how its shape might influence its interaction with other molecules, such as enzymes or chiral catalysts.
Table 2: Hypothetical Conformational Analysis Data for this compound (Note: This table is illustrative and based on principles of conformational analysis. Specific data for this molecule would require dedicated computational studies.)
| Conformer | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) | Key Feature |
| A | ~60° (gauche) | 0.00 | Potential for intramolecular H-bond to alkyne π-system. |
| B | ~180° (anti) | 1.5 | Extended conformation, sterically minimized. |
| C | ~-60° (gauche) | 0.2 | Similar to A, potential for H-bonding. |
Theoretical Prediction of Chiroptical Properties (e.g., Circular Dichroism)
Since this compound is a chiral molecule, it will exhibit optical activity, which can be investigated through chiroptical spectroscopies like Electronic Circular Dichroism (ECD). Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are highly effective in predicting and interpreting ECD spectra. mdpi.comencyclopedia.pubnih.gov
The process involves first performing a thorough conformational analysis to identify all significant low-energy conformers. Then, for each conformer, the ECD spectrum is calculated. The final predicted spectrum is obtained by taking a Boltzmann-weighted average of the individual conformer spectra. This approach is critical because ECD spectra are exquisitely sensitive to molecular conformation. mdpi.comnih.gov
The calculated ECD spectrum can be used to assign the absolute configuration of an experimentally isolated enantiomer. By comparing the signs and intensities of the calculated Cotton effects for a known configuration (e.g., R) with the experimental spectrum, a direct correlation can be made. mdpi.com
Advanced Catalytic Applications and Mechanistic Insights for 1 Cyclopropylbut 3 Yn 1 Ol Transformations
Role of Organometallic Catalysis in Diverse Transformations
Organometallic catalysis provides a powerful platform for activating and transforming molecules like 1-cyclopropylbut-3-yn-1-ol. libretexts.orgumb.edu Transition metals such as rhodium and palladium are particularly effective in mediating complex chemical reactions due to their ability to coordinate with unsaturated bonds, facilitate oxidative addition and reductive elimination, and control the stereochemical outcome of reactions. slideshare.netiitd.ac.in
Rhodium catalysts, for instance, are well-known for their ability to catalyze cycloaddition reactions. In a study closely related to the reactivity of this compound, cyclopropyl-substituted propargyl esters have been shown to undergo a rhodium-catalyzed tandem 1,3-acyloxy migration followed by a [5+1] cycloaddition with carbon monoxide. nih.gov This process leads to the formation of highly functionalized cyclohexenones. The catalytic cycle is initiated by the coordination of the rhodium(I) complex to the alkyne, which then facilitates the rearrangement to an allene (B1206475) intermediate. This intermediate then undergoes a cycloaddition with carbon monoxide. Given the structural similarity, it is conceivable that this compound could participate in similar rhodium-catalyzed carbonylation or cycloaddition reactions, potentially leading to novel carbocyclic or heterocyclic frameworks. nih.govcampushomepage.com
Palladium catalysis is another cornerstone of modern organic synthesis, with wide applications in cross-coupling reactions. nih.gov Palladium catalysts are adept at activating C-H bonds and forming C-C and C-heteroatom bonds. rsc.orguwindsor.ca For a substrate like this compound, palladium catalysis could enable cross-coupling reactions at the terminal alkyne (Sonogashira coupling) or potentially activate the C-H bonds of the cyclopropyl (B3062369) ring under specific conditions. scispace.com The choice of ligands and palladium precursors is critical in directing the reaction towards the desired outcome, whether it be simple coupling, cycloisomerization, or more complex cascade reactions. beilstein-journals.org
The general mechanism for many organometallic catalytic cycles involves a series of fundamental steps: ligand association/dissociation, oxidative addition, migratory insertion, and reductive elimination. iitd.ac.in For this compound, coordination of the metal to the alkyne is a likely initial step, which can be followed by various transformations depending on the metal, ligands, and reaction conditions.
Table 1: Potential Organometallic Transformations of this compound Analogues This table is illustrative and based on reactions of similar compounds.
| Catalyst System | Substrate Type | Transformation | Product Type | Ref. |
|---|---|---|---|---|
| [Rh(CO)2Cl]2 | Cyclopropyl-substituted propargyl ester | Tandem 1,3-acyloxy migration/[5+1] cycloaddition | Highly functionalized cyclohexenone | nih.gov |
| Pd(OAc)2/SPhos | Bromothiophene and cyclopropyltrifluoroborate | Suzuki-Miyaura cross-coupling | Cyclopropylthiophene | nih.gov |
| Pd(dppf)Cl2 | Bromothiophenecarbaldehyde and cyclopropyltrifluoroborate | Suzuki-Miyaura cross-coupling | Cyclopropylthiophenecarbaldehyde | nih.gov |
Lewis and Brønsted Acid-Catalyzed Reactions
Both Lewis and Brønsted acids are effective catalysts for a range of transformations involving alcohols and unsaturated systems. wikipedia.orgacs.org They function by activating the substrate, typically by protonating or coordinating to the hydroxyl group, thereby making it a better leaving group and facilitating the formation of carbocationic intermediates. nih.gov
Brønsted acids, such as triflic acid (TfOH) or p-toluenesulfonic acid (p-TSA), are known to catalyze the addition of nucleophiles to olefins and alkynes. scispace.com A study on the Brønsted acid-catalyzed alkoxylation of 1-cyclopropylprop-2-yn-1-ols, which are close structural analogs of this compound, demonstrated the efficient synthesis of tri- and tetrasubstituted conjugated enynes. ntu.edu.sg In this reaction, the Brønsted acid protonates the propargylic alcohol, leading to the formation of a stabilized carbocation. The subsequent attack of an alcohol nucleophile and elimination of water yields the enyne product. This methodology highlights a potential pathway for the functionalization of this compound. libretexts.orgntu.edu.sg The choice of Brønsted acid and reaction conditions can be tuned to control the outcome and tolerate various functional groups. mpg.de
Lewis acids, such as BF3·OEt2 or metal triflates (e.g., Yb(OTf)3, Ga(OTf)3), activate substrates by coordinating to the lone pair of electrons on the oxygen atom of the hydroxyl group. wikipedia.org This activation can trigger a variety of cascade reactions, especially with strained systems like cyclopropanes. nih.gov For donor-acceptor cyclopropanes, Lewis acid activation can lead to ring-opening followed by cycloaddition reactions. wikipedia.org In the context of this compound, a Lewis acid could initiate the opening of the cyclopropyl ring to form a homoallylic cation, which could then be trapped by a nucleophile or undergo intramolecular cyclization. The interplay between the Lewis acid and the substrate can be fine-tuned to achieve high selectivity for specific products. chemrxiv.org
Table 2: Examples of Brønsted and Lewis Acid-Catalyzed Reactions on Related Substrates | Catalyst Type | Catalyst Example | Substrate Type | Transformation | Product Type | Ref. | | :--- | :--- | :--- | :--- | :--- | | Brønsted Acid | p-TSA, HBr, TfOH | α,β-Unsaturated Acetal | [2+4] Cycloaddition | Cycloadduct | acs.org | | Brønsted Acid | Triflic Acid | Olefin | Addition of phenols, carboxylic acids | Functionalized alkanes | scispace.com | | Brønsted Acid | Not specified | 1-Cyclopropylprop-2-yn-1-ol | Alkoxylation | Conjugated enyne | ntu.edu.sg | | Lewis Acid | Yb(OTf)3, Ga(OTf)3 | Fused bicyclic cyclopropane (B1198618) | [4+1]-Cycloaddition with thiourea (B124793) | Furo-, pyrano-, and pyrrololactams | pku.edu.cn |
Tandem and Multicomponent Catalytic Strategies
Tandem (or cascade) and multicomponent reactions represent highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single operation, thereby reducing waste and saving time. nih.govdtu.dk These strategies rely on the careful design of a catalytic system that can orchestrate a sequence of reactions in a controlled manner. beilstein-journals.orgbeilstein-journals.org
A prime example of a tandem reaction relevant to this compound is the rhodium-catalyzed carbonylation of cyclopropyl-substituted propargyl esters. nih.gov This reaction proceeds through a 1,3-acyloxy migration to form an allene, which then undergoes a [5+1] cycloaddition. This demonstrates how a single catalyst can mediate multiple mechanistically distinct steps. Such a strategy could be envisioned for this compound, where an initial catalyst-mediated rearrangement could be followed by an intramolecular cyclization or an intermolecular reaction with another component.
Multicomponent reactions (MCRs) involve the combination of three or more reactants in a single pot to form a product that incorporates structural elements from each of the starting materials. nih.govresearchgate.net Catalysis is often essential in MCRs to control the chemoselectivity and stereoselectivity of the multiple bond-forming events. For a molecule like this compound, its bifunctional nature (alkyne and alcohol) makes it an attractive component for MCRs. For instance, it could participate in A³-coupling (aldehyde, alkyne, amine) type reactions, where the alkyne moiety reacts with an in situ generated iminium ion. The hydroxyl group could either be a spectator or participate in a subsequent cyclization step.
The successful implementation of tandem and multicomponent strategies involving this compound would require careful selection of the catalyst to ensure compatibility with all reactants and intermediates and to steer the reaction cascade towards the desired product. dtu.dk
Table 3: Illustrative Tandem and Multicomponent Reaction Strategies
| Strategy | Catalyst | Key Transformation | Substrate Features | Potential Product | Ref. |
|---|---|---|---|---|---|
| Tandem | Rhodium(I) | 1,3-Acyloxy migration / [5+1] cycloaddition | Propargyl ester with cyclopropyl group | Cyclohexenone | nih.gov |
| Multicomponent | Not specified | Ugi/deprotection/cyclization | Protected amine, isocyanide, aldehyde, carboxylic acid | 1,5-Benzodiazepine | beilstein-journals.org |
| Tandem | Dual transition metal/Brønsted acid | Isomerization/cyclization | Allylic ether or amide | Cyclic acetal, tetrahydro-β-carboline | dtu.dk |
Kinetic and Thermodynamic Studies of Reaction Mechanisms
Understanding the kinetics and thermodynamics of a chemical reaction is fundamental to elucidating its mechanism and optimizing reaction conditions. For transformations involving this compound, such studies can provide valuable insights into the energies of transition states and intermediates, and the factors that control the reaction rate and product distribution.
Kinetic studies on the free radical-mediated ring-opening of cyclopropyl-containing systems have provided detailed mechanistic information. For example, the O-directed free radical hydrostannation of a cyclopropylpropargylic alcohol, a close structural relative of this compound, was investigated to determine the rate constants and Arrhenius parameters for the cyclopropane ring-opening. rsc.orgrsc.org By analyzing the product ratios at different temperatures, an Arrhenius plot was constructed, which allowed for the determination of the activation energy (Ea) and the pre-exponential factor (A) for the ring-opening of the intermediate α-cyclopropyl-β-tri-n-butylstannylvinyl radical. rsc.org The data supported a unimolecular, homolytic cleavage of the cyclopropane ring as the rate-determining step. rsc.orgrsc.org
Thermodynamic studies, often complemented by computational chemistry, can predict the relative stability of reactants, intermediates, and products, and determine whether a particular transformation is energetically favorable. chemrxiv.org For cascade reactions involving this compound, the release of ring strain from the cyclopropane can provide a significant thermodynamic driving force for certain transformations. By coupling an energetically unfavorable step with a highly favorable one, a tandem catalytic process can be designed to proceed efficiently.
Table 4: Kinetic Parameters for the Ring-Opening of a Radical Derived from a Cyclopropylpropargylic Alcohol Analogue Data from a study on a related α-cyclopropyl-β-tri-n-butylstannylvinyl radical.
| Parameter | Value | Significance | Ref. |
|---|---|---|---|
| log A (s⁻¹) | 13.274 | Frequency factor for the ring-opening in pentane, relates to the entropy of activation. | rsc.org |
| Ea (kcal mol⁻¹) | +7.18 | Activation energy for the ring-opening in pentane, indicating the energy barrier for the reaction. | rsc.org |
Synthetic Utility of 1 Cyclopropylbut 3 Yn 1 Ol and Its Derivatives As Precursors
Generation of Conjugated Enynes from 1-Cyclopropylbut-3-yn-1-ol
The synthesis of conjugated enynes, a key structural motif in many biologically active compounds and functional materials, can be efficiently achieved through reactions involving the ring-opening of cyclopropyl (B3062369) carbinol systems. Research has demonstrated that 1-cyclopropyl-2-yn-1-ols, compounds structurally similar to this compound, can undergo gold(III)-catalyzed ring-opening reactions with various nucleophiles. rsc.org This transformation proceeds under mild conditions and offers high yields with excellent regio- and stereoselectivity, predominantly forming the (Z)-isomer of the conjugated enyne. rsc.org
The proposed mechanism for this reaction involves the activation of the alkyne by the gold catalyst, followed by the departure of the hydroxyl group to form a stabilized carbocation. The subsequent nucleophilic attack and ring-opening of the cyclopropyl group lead to the formation of the conjugated enyne. The choice of nucleophile can be varied, allowing for the introduction of different functionalities into the final product.
| Catalyst | Nucleophile | Product Type | Selectivity | Reference |
| Au(III) | Alcohols, Water, etc. | (Z)-Conjugated Enyne | High Regio- and Stereoselectivity | rsc.org |
| Palladium | 1,3-Diynes | Mono-alkenylated 1,3-enynes | High Stereoselectivity | rsc.orgresearchgate.net |
While direct studies on this compound are limited, the established reactivity of analogous systems strongly suggests its potential as a precursor for a diverse range of conjugated enynes. Further research in this area could expand the synthetic toolbox for accessing these valuable building blocks.
Precursors to Polyfunctionalized Organic Molecules
The inherent reactivity of the cyclopropyl and alkynyl groups in this compound makes it an excellent starting material for the synthesis of more complex, polyfunctionalized molecules. The cyclopropylmethanol (B32771) moiety can serve as a pro-electrophile under acidic conditions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. ntu.edu.sg
For instance, Brønsted acid-catalyzed reactions of cyclopropyl methanols with water and electrophilic halogen sources can lead to the formation of halohydrofurans. ntu.edu.sg This process involves the protonation of the alcohol, followed by ring-opening of the cyclopropane (B1198618) and subsequent cyclization with the incorporation of a halogen and a hydroxyl group. Additionally, tandem amination and ring expansion reactions of cyclopropyl-substituted benzylic alcohols with sulfonamides have been shown to produce pyrrolidines. ntu.edu.sg
The alkyne functionality also provides a handle for various transformations. For example, it can participate in cycloaddition reactions, such as the 1,3-dipolar cycloaddition with azides to form triazoles, which are important heterocyclic scaffolds in medicinal chemistry. novapublishers.com The terminal alkyne can also be involved in coupling reactions, such as the Sonogashira coupling, to introduce aryl or vinyl substituents. organic-chemistry.org
The following table summarizes some of the potential transformations of this compound to yield polyfunctionalized molecules:
| Reagents | Product Type | Key Transformation | Reference |
| Brønsted Acid, H₂O, Electrophilic Halide | Halohydrofurans | Ring-opening/Halocyclization | ntu.edu.sg |
| Sulfonamides, AuCl/AgOTf | Pyrrolidines | Amination/Ring Expansion | ntu.edu.sg |
| Azides | Triazoles | 1,3-Dipolar Cycloaddition | novapublishers.com |
| Aryl/Vinyl Halides, Pd/Cu Catalyst | Aryl/Vinyl Substituted Alkynes | Sonogashira Coupling | organic-chemistry.org |
Applications in the Synthesis of Specialty Chemicals and Materials
While specific industrial applications of this compound are not widely documented, the utility of related alkynyl alcohols suggests its potential in the synthesis of various specialty chemicals and materials. For example, prop-2-yn-1-ol and but-3-yn-1-ol are utilized as corrosion inhibitors, intermediates in the synthesis of pharmaceuticals and agrochemicals, and as brighteners in electroplating baths. apolloscientific.co.ukatamanchemicals.com
The presence of the cyclopropyl group could impart unique properties to derivatives of this compound, potentially enhancing their biological activity or material properties. The strained three-membered ring can influence the conformational rigidity and electronic properties of a molecule, which are critical factors in drug design and materials science. lookchem.com
Alkynyl alcohols are known to be valuable intermediates in the production of fine chemicals, including fragrances and flavoring agents. atamanchemicals.com The structural features of this compound could be exploited to create novel compounds with interesting olfactory properties. Furthermore, the ability of alkynes to undergo polymerization and be incorporated into polymer backbones opens up possibilities for the use of this compound in the development of specialty polymers with tailored characteristics. chemimpex.com
Potential areas of application for derivatives of this compound include:
Agrochemicals: As a building block for novel fungicides and insecticides. apolloscientific.co.uk
Pharmaceuticals: As an intermediate in the synthesis of complex drug molecules. apolloscientific.co.ukchemimpex.com
Materials Science: In the formulation of specialty polymers and as a component in surface modification. atamanchemicals.comchemimpex.com
Fine Chemicals: As a precursor to unique fragrance and flavor compounds. atamanchemicals.com
Further investigation into the reactivity and properties of this compound and its derivatives is warranted to fully realize its potential in these and other applications.
Q & A
Q. Methodological Considerations
- Reaction Monitoring : Use in situ FT-IR or GC-MS to track alkyne intermediates and cyclopropane formation .
- Stereochemical Analysis : Chiral HPLC or polarimetry post-synthesis to confirm enantiopurity .
How does the cyclopropyl group influence the electronic and steric properties of this compound in transition metal-catalyzed reactions?
Advanced Research Focus
The cyclopropyl ring introduces angle strain and hyperconjugation , altering electron density at the alkyne moiety. In Pd-catalyzed reactions, the cyclopropane’s sp³-hybridized carbons create steric hindrance, which can slow oxidative addition but stabilize π-alkyne intermediates . For instance, studies on 3-Methyl-1-penten-4-yn-3-ol show that cyclopropane substituents increase regioselectivity in hydrogenation by directing catalyst binding to less hindered sites . Computational models (DFT) suggest that the cyclopropyl group’s bending reduces alkyne orbital overlap, affecting reactivity in [2+2] cycloadditions .
Q. Methodological Considerations
- Steric Mapping : Use X-ray crystallography or molecular docking simulations to visualize steric clashes .
- Electron Density Analysis : NBO (Natural Bond Orbital) calculations to quantify hyperconjugative effects .
What analytical techniques are most effective in characterizing the structure and purity of this compound, especially in complex reaction mixtures?
Basic Research Focus
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm cyclopropane proton environments and alkyne carbons. DEPT-135 distinguishes CH and CH groups in the cyclopropane ring .
- GC-MS : Detects low-molecular-weight byproducts (e.g., alkyne dimers) .
- IR Spectroscopy : Sharp peaks at ~3300 cm (terminal alkyne C-H stretch) and ~2100 cm (C≡C stretch) confirm structural integrity .
Q. Advanced Applications
- High-Resolution Mass Spectrometry (HRMS) : Resolves isotopic patterns to verify molecular formula in complex matrices .
- 2D NMR (COSY, HSQC) : Assigns coupling between cyclopropane protons and adjacent carbons .
How can computational chemistry methods (e.g., DFT) predict the reactivity and regioselectivity of this compound in cycloaddition reactions?
Advanced Research Focus
Density Functional Theory (DFT) models simulate frontier molecular orbitals (FMOs) to predict regioselectivity in reactions like Huisgen cycloadditions. For example, studies on 3-(2-Fluorophenyl)cyclobutan-1-ol reveal that cyclopropane ring strain lowers LUMO energy, favoring nucleophilic attack at the alkyne terminus . Transition state analysis (IRC calculations) can identify competing pathways, such as alkyne dimerization vs. desired cycloaddition .
Q. Methodological Workflow
Geometry Optimization : Use B3LYP/6-31G(d) to minimize energy.
FMO Analysis : Calculate HOMO-LUMO gaps to identify reactive sites.
Kinetic Modeling : Compare activation energies for competing pathways .
What strategies mitigate competing side reactions (e.g., alkyne dimerization) during the synthesis or functionalization of this compound?
Q. Advanced Research Focus
- Catalyst Design : Lindlar catalyst or Pd nanoparticles with ligand modifications (e.g., quinoline) selectively hydrogenate alkynes to cis-alkenes without dimerization .
- Protecting Groups : Temporarily mask the alkyne with TMS (trimethylsilyl) groups during cyclopropane formation .
- Low-Temperature Conditions : Slow reaction kinetics at -78°C (using dry ice/acetone baths) reduce radical-mediated dimerization .
Q. Validation
How does the presence of the cyclopropyl ring affect the compound's stability under various pH and temperature conditions?
Basic Research Focus
Cyclopropane rings are prone to ring-opening reactions under acidic or oxidative conditions. For 3-Cyclopropyl-3-methylbutan-1-ol, stability studies show decomposition above 80°C via retro-Diels-Alder pathways, releasing ethylene . At pH < 3, protonation of the alkyne accelerates cyclopropane cleavage.
Q. Advanced Analysis
- Accelerated Stability Testing : Use HPLC to quantify degradation products after thermal stress (40–80°C) and pH cycling .
- Mechanistic Probes : Isotope labeling (C-cyclopropane) tracks bond-breaking sites during decomposition .
What are the challenges in achieving enantioselective synthesis of this compound, and what chiral catalysts have shown promise?
Advanced Research Focus
Enantioselectivity is hindered by the planar cyclopropane ring, which offers limited chiral induction. Successful approaches include:
Q. Methodological Optimization
- Dynamic Kinetic Resolution (DKR) : Combines chiral ligands (e.g., Josiphos) with rapid interconversion of intermediates to enhance ee .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
